N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenoxy)acetamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a chlorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenoxy)acetamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the benzodioxole intermediate reacts with morpholine.
Attachment of the Chlorophenoxyacetamide Moiety: The final step involves the reaction of the morpholine-substituted benzodioxole with 4-chlorophenoxyacetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorophenoxy group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the chlorophenoxyacetamide moiety can interact with cellular membranes or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the side chains and functional groups.
N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide: Contains the benzodioxole ring but has a trifluoroacetamide group instead of the morpholine and chlorophenoxyacetamide moieties.
Uniqueness
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenoxy)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring enhances its solubility, while the chlorophenoxyacetamide moiety provides potential for diverse chemical modifications.
Properties
Molecular Formula |
C21H23ClN2O5 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C21H23ClN2O5/c22-16-2-4-17(5-3-16)27-13-21(25)23-12-18(24-7-9-26-10-8-24)15-1-6-19-20(11-15)29-14-28-19/h1-6,11,18H,7-10,12-14H2,(H,23,25) |
InChI Key |
KKOYODWPGVQVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.